molecular formula C10H6N4O2S B12632076 4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid

4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid

Cat. No.: B12632076
M. Wt: 246.25 g/mol
InChI Key: XALNUOPAPDKHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that combines the structural features of imidazo[1,2-b]pyridazine and thiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridazine with α-halo ketones to form the imidazo[1,2-b]pyridazine core. This intermediate is then reacted with thioamides or thioesters under acidic or basic conditions to introduce the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a kinase inhibitor.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H6N4O2S

Molecular Weight

246.25 g/mol

IUPAC Name

4-imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C10H6N4O2S/c15-10(16)9-13-6(5-17-9)7-4-11-8-2-1-3-12-14(7)8/h1-5H,(H,15,16)

InChI Key

XALNUOPAPDKHIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2N=C1)C3=CSC(=N3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.